
Elaiophylin
Übersicht
Beschreibung
Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides with C2-symmetry. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. This compound has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, antiviral, and α-glucosidase inhibitory activities .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Elaiophylin wird typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces melanosporofaciens hergestellt. Die Sporulationsbedingungen dieses Mikroorganismus werden optimiert, um die Ausbeute an this compound zu maximieren. Die beste Kultursporenbildung wird auf Agarbrühen mit Dextrin oder hydrolysierter Maisstärke als Kohlenstoffquellen erzielt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst großtechnische Fermentationsprozesse. Das Fermentationsmedium wird sorgfältig kontrolliert, um optimale Bedingungen für das Wachstum von Streptomyces melanosporofaciens und die Produktion von this compound zu gewährleisten. Die Verbindung wird dann extrahiert und auf pharmazeutische Qualität gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Elaiophylin durchläuft verschiedene chemische Reaktionen, darunter die Acetalalkylierung. Wenn this compound Methanol ausgesetzt wird, unterliegt es einer stereospezifischen Acetalalkylierung, wobei 11-O-Methylthis compound und 11,11'-O-Dimethylthis compound entstehen .
Häufige Reagenzien und Bedingungen: Die Acetalalkylierungsreaktion von this compound umfasst typischerweise Methanol als Reagenz. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschte stereospezifische Transformation zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die bei der Acetalalkylierung von this compound entstehen, sind 11-O-Methylthis compound und 11,11'-O-Dimethylthis compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Elaiophylin has demonstrated potent anticancer effects across multiple studies:
- Ovarian Cancer : In vitro studies showed that this compound effectively inhibits cell viability and induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3) through autophagy inhibition and ER stress induction . In vivo experiments confirmed significant tumor growth inhibition in mouse models.
- Uveal Melanoma : Research indicates that this compound significantly suppresses tumorigenesis in human uveal melanoma by downregulating SIRT1 expression and inducing autophagic cell death .
- Lung Adenocarcinoma : this compound has also shown efficacy in lung adenocarcinoma cells (A549), where it inhibited cell viability and promoted apoptosis through similar mechanisms of action .
Table 1: Summary of Key Studies on this compound
Broader Applications
Beyond its anticancer properties, this compound has exhibited other biological activities:
- Antimicrobial Activity : Some studies have noted its potential antimicrobial effects, although these applications require further investigation.
- Immunosuppressive Effects : Preliminary findings suggest that this compound may modulate immune responses, which could be beneficial in autoimmune conditions or transplant medicine.
Wirkmechanismus
Elaiophylin is part of a family of macrodiolides that includes compounds such as conglobatins, samroiyotmycins, bispolides, vermiculin, and pyrenophorin . Among these, efomycin E is structurally similar to this compound, differing only by a methoxy substitution at C-24′ .
Uniqueness: this compound’s unique C2-symmetric structure and broad spectrum of biological activities set it apart from other macrodiolides. Its ability to inhibit multiple cellular processes, including autophagy and the Wnt/β-Catenin signaling pathway, makes it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Elaiophylin gehört zu einer Familie von Makrodioliden, zu denen Verbindungen wie Conglobatine, Samroiyotmycine, Bispolide, Vermiculin und Pyrenophorin gehören . Unter diesen ist Efomycin E strukturell ähnlich zu this compound, wobei sich nur eine Methoxysubstitution an C-24′ unterscheidet .
Einzigartigkeit: Die einzigartige C2-symmetrische Struktur von this compound und sein breites Spektrum biologischer Aktivitäten unterscheiden es von anderen Makrodioliden. Seine Fähigkeit, mehrere zelluläre Prozesse zu hemmen, einschließlich Autophagie und des Wnt/β-Catenin-Signalwegs, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .
Ähnliche Verbindungen:
- Conglobatine
- Samroiyotmycine
- Bispolide
- Vermiculin
- Pyrenophorin
- Efomycin E
Zusammenfassend lässt sich sagen, dass this compound aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen eine Verbindung von großem Interesse ist. Seine einzigartige Struktur und sein vielseitiger Wirkmechanismus machen es zu einem wertvollen Gegenstand weiterer Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Biologische Aktivität
Elaiophylin, a compound derived from the fermentation of the bacterium Streptomyces griseus, has garnered significant attention for its diverse biological activities, particularly in cancer treatment. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.
Overview of Biological Activities
This compound exhibits a wide range of biological properties, including:
- Antimicrobial Activity : Effective against various pathogens.
- Anticancer Activity : Demonstrated efficacy in multiple cancer types.
- Immunosuppressive Effects : Potential use in autoimmune diseases.
- Anti-inflammatory Properties : Involved in reducing inflammation.
- Anthelmintic Activity : Effective against parasitic worms.
- α-Glucosidase Inhibition : Potential applications in diabetes management .
1. Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Dynamics : Research indicates that this compound can arrest the cell cycle at different phases depending on its concentration. Lower concentrations primarily cause S phase arrest, while higher concentrations lead to G0/G1 and G2/M phase arrest. This suggests that this compound interacts with specific cell-cycle regulators, offering insights into its potential as a therapeutic agent for pancreatic cancer .
2. Inhibition of Autophagy
This compound acts as a potent autophagy inhibitor:
- Mechanistic Insights : It inhibits mitophagy and promotes oxidative stress, leading to autophagic cell death in human uveal melanoma cells. The compound down-regulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, which is crucial for cellular stress responses .
3. Induction of Paraptosis
Recent studies have revealed that this compound triggers paraptosis—a form of programmed cell death characterized by excessive endoplasmic reticulum (ER) stress—particularly in ovarian cancer cells. This is evidenced by the upregulation of genes involved in the unfolded protein response, such as DDIT3 (CHOP) and ATF3 .
Table 1: Summary of Key Studies on this compound's Biological Activity
Future Directions
The multifaceted biological activities of this compound suggest its potential as a therapeutic candidate across various medical fields, particularly oncology. Future research should focus on:
- Molecular Mechanisms : Further elucidation of the molecular pathways influenced by this compound.
- Clinical Trials : Conducting human clinical trials to assess its efficacy and safety profile.
- Combination Therapies : Exploring synergistic effects with other anticancer agents.
Eigenschaften
IUPAC Name |
(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERMIPXNLXAPD-MJMYBOKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318254 | |
Record name | Elaiophylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-06-2 | |
Record name | Elaiophylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elaiophylin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elaiophylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZALOMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.